6-Tert-butoxy-3-cyclopropoxy-2-fluoropyridine
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Overview
Description
6-Tert-butoxy-3-cyclopropoxy-2-fluoropyridine is a chemical compound with the molecular formula C12H16FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of tert-butoxy, cyclopropoxy, and fluorine substituents on the pyridine ring makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butoxy-3-cyclopropoxy-2-fluoropyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoropyridine with tert-butyl alcohol and cyclopropyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butoxy-3-cyclopropoxy-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or tert-butoxy positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Scientific Research Applications
6-Tert-butoxy-3-cyclopropoxy-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Tert-butoxy-3-cyclopropoxy-2-fluoropyridine depends on its interaction with specific molecular targets. The presence of fluorine and other substituents can enhance its binding affinity to certain enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butoxy)-6-fluoropyridine
- 5-Tert-butoxy-3-cyclopropoxy-2-fluoropyridine
Uniqueness
6-Tert-butoxy-3-cyclopropoxy-2-fluoropyridine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-fluoro-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-10-7-6-9(11(13)14-10)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
OZRAHNUYVNLRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=C(C=C1)OC2CC2)F |
Origin of Product |
United States |
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